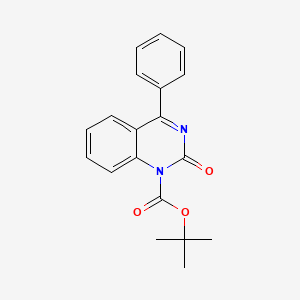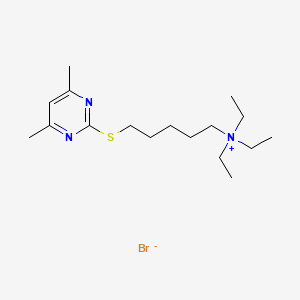
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide is a quaternary ammonium compound with a unique structure that combines a pyrimidine ring with a thioether linkage and a triethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with a suitable alkylating agent, such as 1-bromopentane, under basic conditions. The resulting intermediate is then reacted with triethylamine to form the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide involves its interaction with specific molecular targets. The triethylammonium group can interact with negatively charged sites on proteins or enzymes, potentially inhibiting their activity. The thioether linkage and pyrimidine ring may also play a role in binding to specific receptors or enzymes, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)trimethylammonium bromide: Similar structure but with a trimethylammonium group instead of triethylammonium.
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide: Contains a pyridinium group instead of triethylammonium.
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)tetraethylammonium bromide: Contains a tetraethylammonium group.
Uniqueness
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triethylammonium group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
90094-33-0 |
|---|---|
Molecular Formula |
C17H32BrN3S |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-(4,6-dimethylpyrimidin-2-yl)sulfanylpentyl-triethylazanium;bromide |
InChI |
InChI=1S/C17H32N3S.BrH/c1-6-20(7-2,8-3)12-10-9-11-13-21-17-18-15(4)14-16(5)19-17;/h14H,6-13H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
VMEBDOSROCWIBH-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCSC1=NC(=CC(=N1)C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



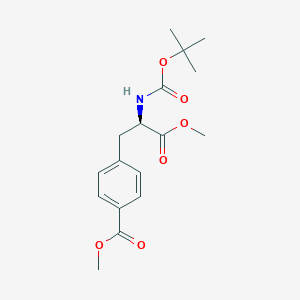
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
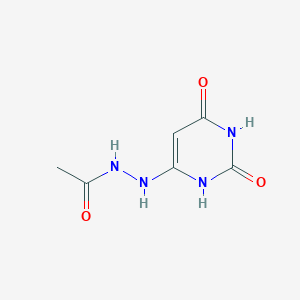
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)
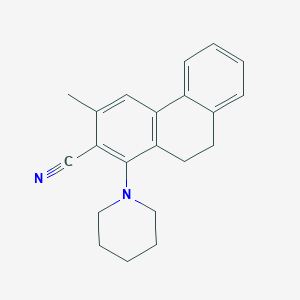
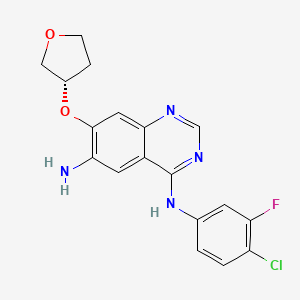
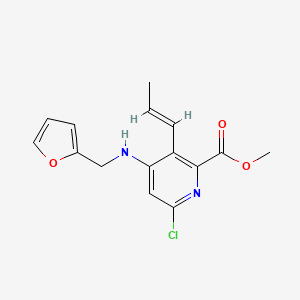
![4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine](/img/structure/B13094404.png)
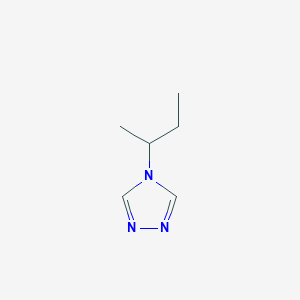
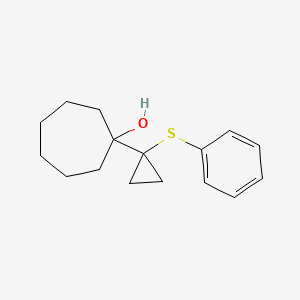
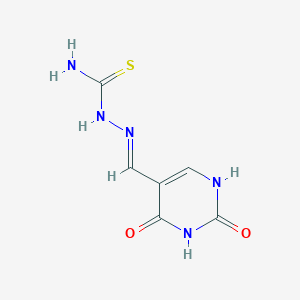
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
